N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
- Study Overview : Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in protecting against oxidative stress-related damage (Chkirate et al., 2019).
Comparative Metabolism of Chloroacetamide Herbicides
- Study Overview : A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential risks associated with exposure to these chemicals (Coleman et al., 2000).
Anticancer Agents
- Study Overview : The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including acetamide compounds, have shown promising anticancer activities. This suggests their potential as therapeutic agents against certain types of cancer (Evren et al., 2019).
Chemoselective Acetylation
- Study Overview : Research on the chemoselective acetylation of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, explores optimized processes and kinetics for drug development (Magadum & Yadav, 2018).
Pharmacological Evaluation of Heterocyclic Derivatives
- Study Overview : A study on the pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including acetamide compounds, for toxicity assessment and tumour inhibition, highlights the therapeutic potential of these compounds in treating various diseases (Faheem, 2018).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interactions with various enzymes and receptors. The specific pathways affected by the compound are currently unknown
Pharmacokinetics
The compound’s predicted density is 1.461±0.06 g/cm3 , which may influence its absorption and distribution. The compound’s pKa is predicted to be -8.81±0.50 , which could affect its solubility and therefore its absorption and distribution
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given the compound’s potential interactions with various enzymes and receptors, it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound is predicted to be stable under an inert atmosphere at room temperature
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-26-16-10-6-15(7-11-16)24-18(21-22-23-24)12-20-19(25)13-27-17-8-4-14(2)5-9-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLPHTAWHUUACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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